13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol
Description
The compound 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol is a steroidal derivative characterized by a spiro[1,3]dioxolane ring fused to a cyclopenta[a]phenanthrene core. Key features include:
- Molecular Formula: C₁₈H₂₄O₂ (as per related analogs in ).
- Functional Groups: A hydroxyl group at position 3 and a methyl group at position 13, with a spirocyclic dioxolane moiety at position 17.
- Biological Role: Functions as a potent estrogen receptor agonist, structurally related to estradiol (17β-estradiol) .
- Synthesis: Typically derived from estrone or via transition metal-catalyzed C–H activation and nucleophilic substitution (e.g., ).
Properties
IUPAC Name |
13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYONAIDRKGWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolan]-3-ol involves multiple steps, typically starting with the formation of the cyclopenta[a]phenanthrene coreThe reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolan]-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolan]-3-ol involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key analogs and their distinguishing features:
Key Findings from Comparative Analysis
Impact of Oxygen vs. Sulfur in Spiro Rings :
- The dioxolane ring in the target compound confers higher polarity and hydrogen-bonding capacity compared to its dithiolane analog (), which may influence solubility and metabolic stability.
- The dithiolane analog exhibits higher thermal stability (mp. 278–280°C), likely due to stronger sulfur-sulfur interactions .
Substituent Effects on Bioactivity: The hydroxyl group at position 3 is critical for estrogenic activity, as seen in estradiol analogs (). Replacement with cyanomethoxy () or isoquinolinyl groups () alters receptor affinity and pharmacokinetics.
Synthetic Flexibility: Transition metal catalysts (Rh, Cu) enable regioselective C–H functionalization, as demonstrated in the synthesis of analogs with spirocyclic and alkyl-substituted derivatives (). Mechanochemical methods () offer solvent-free pathways for methylation, avoiding traditional toxic reagents.
Biological Activity
The compound 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 272.178 daltons. The structure features a spirocyclic arrangement that may contribute to its unique biological properties.
Research indicates that this compound may interact with various biological pathways. A study highlighted its potential as an inhibitor of the Ras/Raf/ERK signaling pathway. This pathway is critical in cell proliferation and survival; thus, its inhibition could lead to therapeutic effects in conditions like cancer and spinal cord injuries (SCI) .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate immune responses and exhibit anti-apoptotic effects. These properties suggest a role in promoting cellular repair mechanisms and reducing inflammation .
In Silico Analysis
A virtual screening study identified this compound as a promising lead compound among 48,531 natural products. The study utilized molecular docking simulations to predict its binding affinity to target proteins involved in the Ras signaling pathway .
Table 1: In Silico Properties of the Compound
| Property | Value |
|---|---|
| Caco-2 Cell Permeability | 43.61 nm/sec |
| MDCK Cell Permeability | 56.29 nm/sec |
| Human Intestinal Absorption | 95.62% |
| Blood-Brain Barrier Penetration | 3.620 |
| Plasma Protein Binding | 100% |
These properties indicate favorable absorption and distribution characteristics that could enhance its therapeutic potential.
Case Studies
Case Study 1: Spinal Cord Injury
A study investigated the effects of this compound on spinal cord neurons (SCNs) following injury. The results indicated that treatment with the compound significantly improved neuronal survival and function by modulating the Raf/ERK signaling pathway .
Case Study 2: Cancer Cell Lines
Another research effort explored the compound's effects on various cancer cell lines. It was found that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
